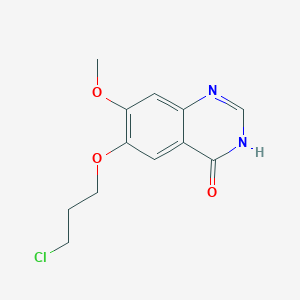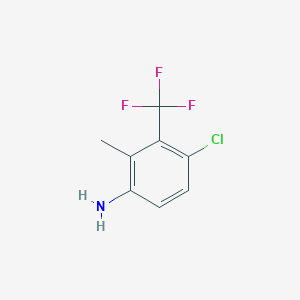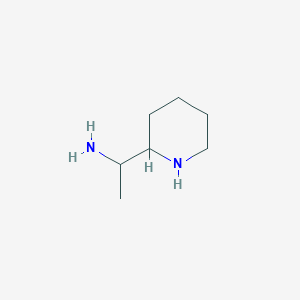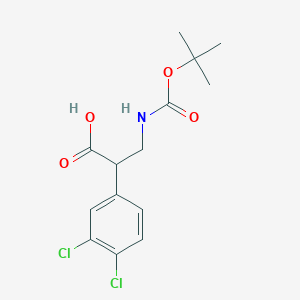
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
概要
説明
The compound “6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one” is a type of quinazoline derivative . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known for their wide range of biological activities.
Synthesis Analysis
The synthesis of a similar compound, “6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline”, was reported in a study . The compound was synthesized by selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol, which was prepared from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate in three steps .Molecular Structure Analysis
The molecular structure of a similar compound, “7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile”, has been reported . The molecular formula is C14H13ClN2O3 and the molecular weight is 292.72 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile”, have been reported . The compound has a boiling point of 478.1°C at 760 mmHg and a density of 1.37 g/cm3 .科学的研究の応用
Synthesis and Structural Characterization
- Synthesis Process : 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one has been synthesized through selective nucleophilic attack involving multiple chemical processes, resulting in compounds with potential biological activities (Cai et al., 2019).
- Crystal Structure Analysis : The compound's crystalline structure was determined using X-ray crystallography, revealing its orthorhombic system and molecular stacking via weak hydrogen bonding (Cai et al., 2019).
Anticancer Properties
- Lung Cancer Cell Line Inhibition : This compound exhibits effectiveness as an inhibitor on the proliferation of lung cancer cell lines, showcasing its potential in cancer research (Cai et al., 2019).
- Synthesis of Derivatives for Antitumor Activity : Various derivatives of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one have been synthesized and tested for antitumor activities, indicating their potential in developing novel anticancer drugs (Ouyang, 2012).
Antimicrobial Properties
- Antimicrobial Studies : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, contributing to the development of new antimicrobial agents (Patel & Patel, 2010).
Apoptosis Induction and Blood-Brain Barrier Penetration
- Apoptosis Inducer : Some derivatives have been identified as potent apoptosis inducers, critical for cancer treatment strategies (Sirisoma et al., 2009).
- Blood-Brain Barrier Penetration : These compounds exhibit high blood-brain barrier penetration, a crucial attribute for treating brain cancers and neurological disorders (Sirisoma et al., 2009).
Tubulin-Binding Tumor-Vascular Disrupting Agents
- Tubulin-Binding Agents : Certain derivatives act as tubulin-binding tumor-vascular disrupting agents, targetingestablished blood vessels in tumors and showing promise in cancer therapy (Cui et al., 2017).
Miscellaneous Applications
- Chemical Constituents Analysis : The compound has been identified as part of chemical constituents in various natural extracts, contributing to the understanding of the chemical composition of plants (Wang et al., 2003).
- Method Development in Synthesis : It has been used in the development of new synthetic methods, such as microwave-assisted cleavage of methyl phenyl ethers, demonstrating its utility in advanced chemical synthesis techniques (Fredriksson & Stone-Elander, 2002).
特性
IUPAC Name |
6-(3-chloropropoxy)-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-17-10-6-9-8(12(16)15-7-14-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAARZNXBWRRHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Octahydro-pyrido[1,2-a]pyrazin-6-yl)-methanol](/img/structure/B3272824.png)







![2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B3272889.png)
![6-amino-2,2-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3272905.png)